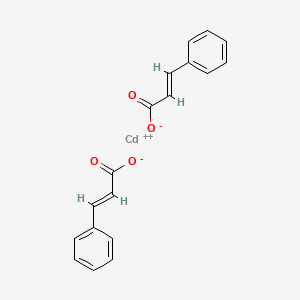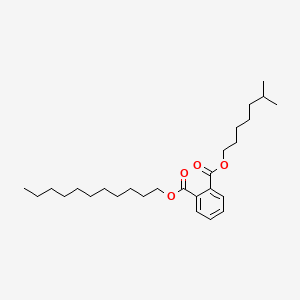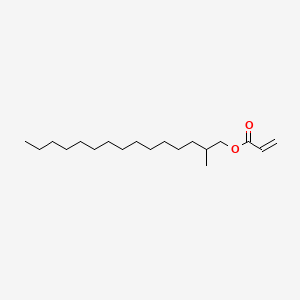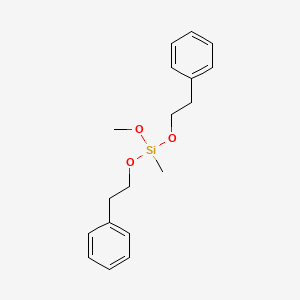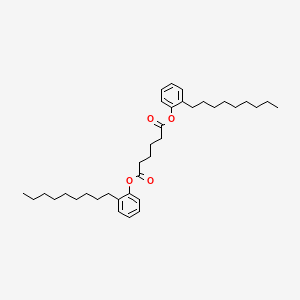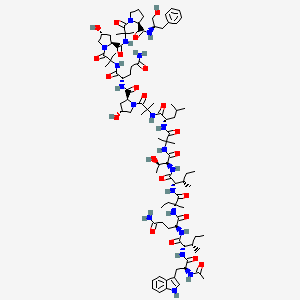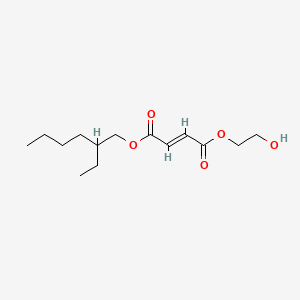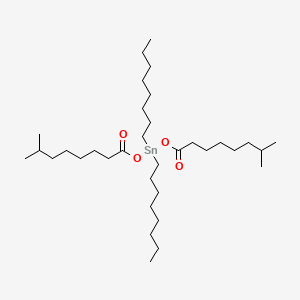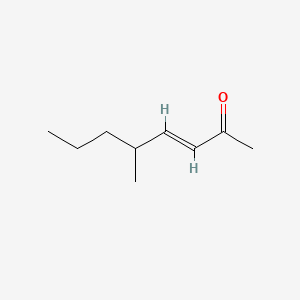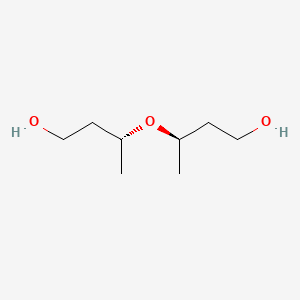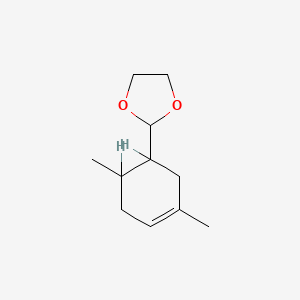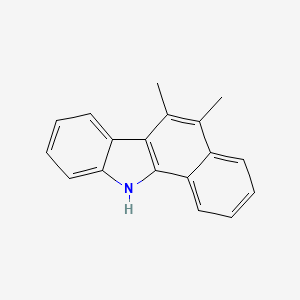
Benzocarbazole, dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzocarbazole, dimethyl- is a nitrogen-containing aromatic heterocycle that belongs to the carbazole family. These compounds are known for their π-excessive aromaticity and are widely studied due to their presence in natural products, alkaloids, and medicinally active compounds . Benzocarbazole derivatives have gained significant attention in organic chemistry and materials science for their unique electronic and photophysical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzocarbazole, dimethyl- typically involves benzannulation strategies. These methods include both classical and non-classical approaches to construct the carbazole core. One common method is the intramolecular cyclization of 3-cyanoacetamide pyrroles using an AC-SO3H catalyst . This method is effective for synthesizing benzo[a]carbazole frameworks through intramolecular cyclization.
Industrial Production Methods: Industrial production of benzocarbazole derivatives often involves large-scale cyclization reactions under controlled conditions. The use of specific catalysts and optimized reaction parameters ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: Benzocarbazole, dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can result in various alkylated or halogenated derivatives .
科学研究应用
Benzocarbazole, dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
作用机制
The mechanism of action of benzocarbazole, dimethyl- involves its interaction with molecular targets and pathways. In the context of DSSCs, it acts as a sensitizer, facilitating electron injection into the titanium dioxide (TiO2) interface . The compound’s electronic structure and intramolecular charge transfer properties play a crucial role in its effectiveness as a sensitizer.
相似化合物的比较
Carbazole: A parent compound with a similar structure but without the benzene ring fusion.
Indolocarbazole: Contains an indole moiety fused with a carbazole core.
Carboline: Another nitrogen-containing heterocycle with a different ring structure.
Uniqueness: Benzocarbazole, dimethyl- is unique due to its specific electronic and photophysical properties, which make it suitable for applications in optoelectronic devices and solar cells . Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility in scientific research and industrial applications.
属性
CAS 编号 |
64859-55-8 |
|---|---|
分子式 |
C18H15N |
分子量 |
245.3 g/mol |
IUPAC 名称 |
5,6-dimethyl-11H-benzo[a]carbazole |
InChI |
InChI=1S/C18H15N/c1-11-12(2)17-15-9-5-6-10-16(15)19-18(17)14-8-4-3-7-13(11)14/h3-10,19H,1-2H3 |
InChI 键 |
IUUXXLSAGIAZJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C3=CC=CC=C13)NC4=CC=CC=C42)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


